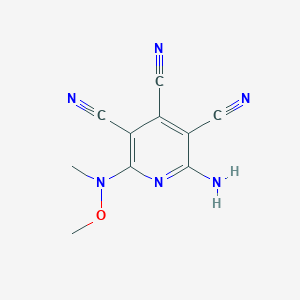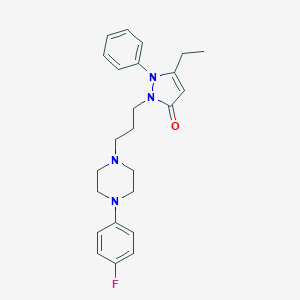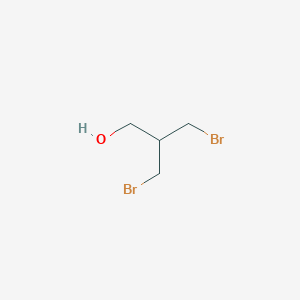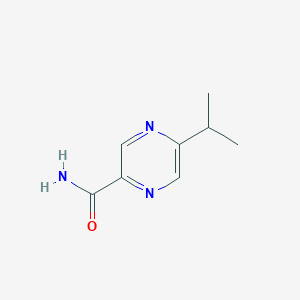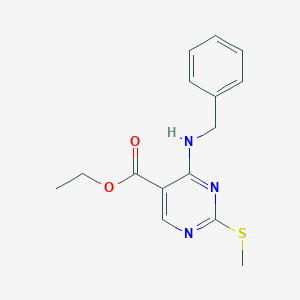
1-Methylindazole-3-carboxylic acid
概要
説明
1-Methylindazole-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant, specifically as Granisetron Impurity D .
Molecular Structure Analysis
The molecular formula of 1-Methylindazole-3-carboxylic acid is C9H8N2O2 . The InChI Key is OVVDFORZEGKEJM-UHFFFAOYSA-N . The structure consists of an indazole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position .
Physical And Chemical Properties Analysis
1-Methylindazole-3-carboxylic acid is a solid at 20 degrees Celsius . Its molecular weight is 176.17 g/mol . It is insoluble in water but soluble in DMSO and Methanol .
科学的研究の応用
Organic Synthesis
1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
This compound is used in the pharmaceutical industry . It serves as a pharmaceutical adjuvant, enhancing the effectiveness of active ingredients in medications.
Agrochemicals
1-Methylindazole-3-carboxylic acid is also used in the production of agrochemicals . It helps in the synthesis of various pesticides and fertilizers.
Dyestuff
In the dyestuff industry, this compound is used as a raw material and intermediate . It contributes to the production of various dyes.
Granisetron Impurity D
Interestingly, 1-Methylindazole-3-carboxylic acid is used as Granisetron Impurity D . Granisetron is a medication used to treat nausea and vomiting following chemotherapy.
Solubility
While it is insoluble in water, it is soluble in DMSO and Methanol . This property makes it useful in various chemical reactions and processes where these solvents are used.
作用機序
1-Methylindazole-3-carboxylic acid, also known as 1-methyl-1H-indazole-3-carboxylic acid, is an organic compound with the molecular formula C9H8N2O2 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Target of Action
It is known to be used as a pharmaceutical adjuvant , suggesting that it may interact with various biological targets to enhance the efficacy of other drugs.
Mode of Action
As an adjuvant, it may work by improving the pharmacological properties of other drugs, possibly by altering their absorption, distribution, metabolism, or excretion .
Biochemical Pathways
As an adjuvant, it may influence various biochemical pathways indirectly by enhancing the action of other drugs .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
As an adjuvant, its primary role may be to enhance the efficacy of other drugs .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Safety and Hazards
1-Methylindazole-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection. In case of skin contact, wash with plenty of soap and water .
特性
IUPAC Name |
1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDFORZEGKEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351050 | |
| Record name | 1-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindazole-3-carboxylic acid | |
CAS RN |
50890-83-0 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXY-1-METHYLINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 1-methyl-1H-indazole-3-carboxylic acid in the pharmaceutical industry?
A1: 1-Methyl-1H-indazole-3-carboxylic acid serves as a key intermediate in synthesizing Granisetron Hydrochloride []. Granisetron Hydrochloride is a potent antiemetic drug used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy.
Q2: How is 1-methyl-1H-indazole-3-carboxylic acid converted into Granisetron Hydrochloride?
A2: The synthesis involves treating 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl2) to form its acyl chloride. This acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). Finally, treatment with hydrochloric acid (HCl) yields Granisetron Hydrochloride [].
Q3: Are there analytical methods to detect 1-methyl-1H-indazole-3-carboxylic acid in pharmaceutical formulations?
A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a validated method for determining 1-methyl-1H-indazole-3-carboxylic acid, especially as a degradation product of Granisetron [, ]. This technique enables the simultaneous quantification of Granisetron, 1-methyl-1H-indazole-3-carboxylic acid, and other preservatives in pharmaceutical products like oral drops and solutions.
Q4: What is the structural characterization of 1-methyl-1H-indazole-3-carboxylic acid?
A4: * Molecular Formula: C9H8N2O2 []* Molecular Weight: 176.17 g/mol * Spectroscopic Data: The structure is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and High-Resolution Mass Spectrometry (HRMS) [].
Q5: What is known about the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid?
A5: The asymmetric unit of the crystal structure contains two molecules of 1-methyl-1H-indazole-3-carboxylic acid. These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. Additionally, a C—H⋯O interaction is also observed within the crystal structure [].
Q6: Can 1-methyl-1H-indazole-3-carboxylic acid be used to synthesize other compounds besides Granisetron?
A6: Yes, researchers have used 1-methyl-1H-indazole-3-carboxylic acid as a starting material to synthesize a series of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives. This synthesis involves converting the carboxylic acid into various amides followed by heterocyclization [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


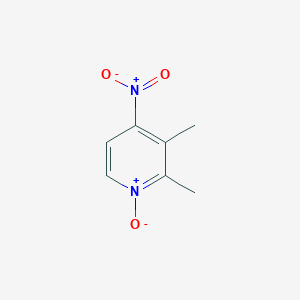

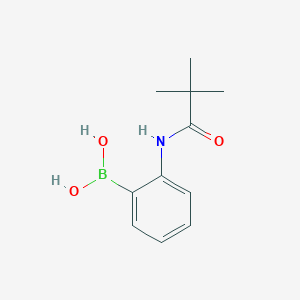



![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
